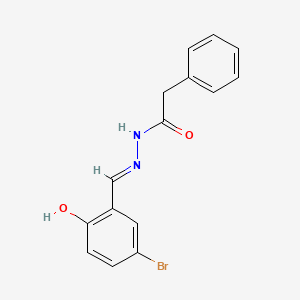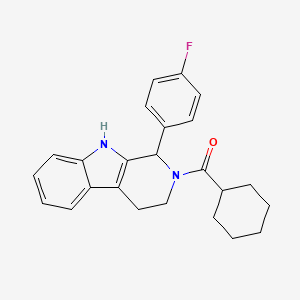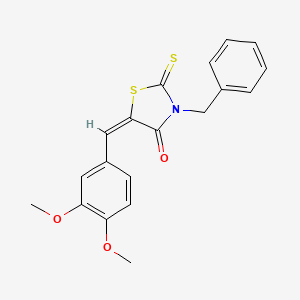
N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide, also known as BHAP, is a chemical compound that has garnered attention in the field of scientific research due to its potential applications in medicine and biotechnology. BHAP is a hydrazone derivative that has been synthesized through various methods and has shown promising results in various studies.
Mecanismo De Acción
The mechanism of action of N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide is not fully understood, but it is thought to exert its effects through the inhibition of various enzymes and signaling pathways. N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), which play a role in cell proliferation and differentiation.
Biochemical and Physiological Effects
N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide has been shown to possess various biochemical and physiological effects that make it a promising candidate for drug development. N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide has been shown to possess anti-inflammatory effects, reducing the production of inflammatory cytokines and prostaglandins. N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide has also been shown to possess antioxidant effects, reducing oxidative stress and protecting against cellular damage. Additionally, N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide has been shown to possess anticancer effects, inducing apoptosis and inhibiting cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide has several advantages for lab experiments, including its ease of synthesis and its versatility in various applications. N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide is also stable and can be stored for long periods without degradation. However, N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide also has some limitations, including its potential toxicity and its limited solubility in water, which can affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide. One potential direction is the development of N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another direction is the development of N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide-based biosensors for the detection of various analytes. Additionally, further studies are needed to fully understand the mechanism of action of N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide and to optimize its synthesis and bioavailability.
Métodos De Síntesis
N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide can be synthesized through the reaction of 5-bromo-2-hydroxybenzaldehyde and 2-phenylacetohydrazide in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, forming N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide as the final product. The synthesis of N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide has been optimized through various methods, including microwave-assisted synthesis and solvent-free synthesis, to improve yield and purity.
Aplicaciones Científicas De Investigación
N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide has been studied extensively for its potential applications in medicine and biotechnology. N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide has been shown to possess anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for drug development. N'-(5-bromo-2-hydroxybenzylidene)-2-phenylacetohydrazide has also been studied for its potential application as a biosensor and as a fluorescent probe for detecting various analytes.
Propiedades
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c16-13-6-7-14(19)12(9-13)10-17-18-15(20)8-11-4-2-1-3-5-11/h1-7,9-10,19H,8H2,(H,18,20)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXCLEWUWFSPNX-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-isopropyl-3-methyl-N-(tetrahydro-2-furanylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6128573.png)
![({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(3-methyl-2-buten-1-yl)amine](/img/structure/B6128580.png)
![[3-(3-chlorobenzyl)-1-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-3-piperidinyl]methanol](/img/structure/B6128587.png)

![2-[(1-allyl-5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B6128603.png)


![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide](/img/structure/B6128628.png)
![N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B6128634.png)
![ethyl 5,7-dimethyl-2-{[(4-methylphenyl)amino]carbonyl}pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6128645.png)
![methyl 3-[1-(4-chlorophenyl)-4a-hydroxyoctahydro-2(1H)-isoquinolinyl]propanoate](/img/structure/B6128651.png)

![7-(cyclohexylmethyl)-2-(2-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6128665.png)
![2-{[2-(1-naphthylamino)-2-oxoethyl]thio}ethyl 1-benzofuran-2-carboxylate](/img/structure/B6128673.png)